REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH2:5]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)[CH2:6][CH2:7][CH2:8][CH3:9].[C:22](Cl)(=[O:24])[CH3:23].Cl>[N+](C1C=CC=CC=1)([O-])=O.O>[CH2:5]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:17]=[CH:18][C:19]([C:22](=[O:24])[CH3:23])=[CH:20][CH:21]=2)=[CH:12][CH:11]=1)[CH2:6][CH2:7][CH2:8][CH3:9] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
three
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
CUSTOM
|
Details
|
over 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
by stirring for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
further stirring at 40°-45° C for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
distilling off nitrobenzene from nitrobenzene layer
|
Type
|
DISTILLATION
|
Details
|
by distillation under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
separating the resulting solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallizing it from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 597 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |